![molecular formula C17H16N4OS B2702228 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide CAS No. 2034487-88-0](/img/structure/B2702228.png)
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide
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Overview
Description
The compound “2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a phenyl group (a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a tetrahydropyrazolo[1,5-a]pyridine ring (a fused ring system containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions of the reaction. The presence of several different functional groups means that this compound could potentially participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size and shape of the molecule, the specific functional groups present, and the overall polarity of the molecule .Scientific Research Applications
- In Vivo Efficacy : In HBV AAV mouse models, a lead compound (designated as “45”) demonstrated oral administration efficacy in reducing HBV DNA viral load .
Antiviral Activity Against Hepatitis B Virus (HBV):
TGF-β Type I Receptor Kinase (ALK5) Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Mode of Action
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants .
Biochemical Pathways
It is known that similar compounds can inhibit the replication of hbv, which suggests that they may affect the viral life cycle .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and high systemic exposure .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in an hbv aav mouse model .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of nucleoside-resistant hbv mutants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-6,8,11,13H,7,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXUJNKIOZPDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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